2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride is a synthetic organic compound primarily used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical or biological activity. It is known for its role in the development of selective class I phosphoinositide 3-kinase (PI3K) inhibitors, which are crucial in cellular functions such as metabolism, cell growth, and cell survival.
Preparation Methods
The synthesis of 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride typically involves the reaction of 4-methoxypyridine with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: It is used in the study of cellular functions and signaling pathways, particularly those involving PI3K.
Medicine: The compound is involved in the development of PI3K inhibitors, which have therapeutic potential in treating various diseases, including cancer.
Industry: It is used in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The compound exerts its effects by inhibiting class I phosphoinositide 3-kinases (PI3Ks), which are enzymes involved in various cellular processes such as metabolism, cell growth, and survival. By inhibiting PI3Ks, the compound can modulate signaling pathways that are often dysregulated in diseases like cancer.
Comparison with Similar Compounds
2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride can be compared with similar compounds such as:
- 1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride
- 1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride These compounds share structural similarities but differ in the position of the methoxy and amine groups on the pyridine ring, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4-methoxypyridin-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-8-3-5-10-6-7(8)2-4-9;;/h3,5-6H,2,4,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTNLAIOZJACQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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